2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
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Overview
Description
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is a complex organic compound that features a quinoxaline core, a piperazine ring, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and specific solvents like acetonitrile to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Exhibits significant COX-2 inhibition and anti-inflammatory activity.
Uniqueness
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is unique due to its combination of a quinoxaline core with a piperazine ring and a methoxyphenyl sulfonyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-11-13-27(14-12-26)22-21(24-18-5-3-4-6-19(18)25-22)20(15-23)31(28,29)17-9-7-16(30-2)8-10-17/h3-10,20H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJIJURKLMHKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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